molecular formula C13H10FNS B158634 4-fluoro-N-phenylbenzenecarbothioamide CAS No. 1629-19-2

4-fluoro-N-phenylbenzenecarbothioamide

Cat. No.: B158634
CAS No.: 1629-19-2
M. Wt: 231.29 g/mol
InChI Key: LQKYDGGOSBFZDI-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenylbenzenecarbothioamide (C₁₃H₁₀FN₂S) is a thiourea derivative characterized by a fluorinated benzamide backbone and a phenyl substituent on the thiocarbonyl group. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications to optimize properties like solubility, stability, and biological activity.

Properties

CAS No.

1629-19-2

Molecular Formula

C13H10FNS

Molecular Weight

231.29 g/mol

IUPAC Name

4-fluoro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)

InChI Key

LQKYDGGOSBFZDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F

Isomeric SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F

Other CAS No.

1629-19-2

Synonyms

4-fluoro-N-phenyl-benzenecarbothioamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound 4-fluoro-N-[(3-methyl-2-pyridinyl)carbamothioyl]benzamide (C₁₄H₁₂FN₃OS, RN: 428457-99-2) serves as a relevant comparator due to its shared fluorobenzamide core but distinct substituents on the thiourea moiety . Below is a detailed comparison:

Structural and Electronic Differences

Property 4-Fluoro-N-phenylbenzenecarbothioamide 4-Fluoro-N-[(3-methyl-2-pyridinyl)carbamothioyl]benzamide
Substituent on Thiourea Phenyl group (C₆H₅) 3-Methylpyridin-2-yl group (C₅H₃N(CH₃))
Molecular Weight 245.3 g/mol 289.3 g/mol
Polarity Lower (due to phenyl’s hydrophobicity) Higher (pyridine’s nitrogen enhances polarity)
Electron Effects Electron-rich phenyl (resonance donor) Pyridine’s nitrogen introduces electron-deficient character

Key Implications

Bioactivity : Pyridine-containing derivatives often exhibit enhanced binding affinity in biological systems (e.g., enzyme inhibition) compared to purely aromatic substituents, as seen in kinase inhibitors. The methyl group on the pyridine may further modulate steric interactions .

Synthetic Accessibility : Introducing a heterocyclic substituent (e.g., pyridine) may require more complex synthetic routes compared to phenyl derivatives, impacting scalability.

Preparation Methods

Carbodiimide-Mediated Coupling

Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate the reaction between 4-fluoroaniline and benzoic acid derivatives. In a representative procedure:

  • Reagents : 4-Fluoroaniline (1.20 mmol), benzoic acid derivative (1.68 mmol), DIC (1.82 mmol), HOBt (1.82 mmol).

  • Conditions : Stirred in dichloromethane (20 mL) at room temperature for 12 hours.

  • Workup : Quenched with NaOH (0.5 N), washed with HCl (10%) and brine, dried over MgSO₄, and purified via silica gel chromatography (petroleum/ethyl acetate = 3:2).

  • Yield : ~65%.

This method avoids amide bond cleavage by employing mild bases like NaHCO₃.

Acid Chloride-Amine Reaction

A direct approach involves reacting 4-fluoroaniline with benzoyl chloride under basic conditions:

  • Reagents : 4-Fluoroaniline (2.68 mmol), benzoyl chloride (2.68 mmol), triethylamine (3.34 mmol).

  • Conditions : Dissolved in dichloromethane (20 mL), cooled to 0°C, and stirred for 4 hours.

  • Workup : Washed with water and brine, dried over MgSO₄, and purified via silica gel chromatography (petroleum/ethyl acetate = 1:1).

  • Yield : ~64%.

Characterization data for the amide intermediate includes:

  • ¹H-NMR (CDCl₃) : δ 7.22 (d, J = 8.8 Hz, 2H), 7.11 (d, J = 8.8 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H).

  • Melting Point : 139–141°C.

Thionation of Amide to Carbothioamide

The conversion of the amide intermediate to the target thioamide employs sulfur-transfer reagents. While explicit protocols for this compound are absent in the provided sources, analogous reactions from carbothioamide syntheses guide this step:

Lawesson’s Reagent Method

Lawesson’s reagent (LR) is widely used for thionation:

  • Reagents : N-(4-Fluorophenyl)benzamide (1 equiv), LR (0.3 equiv).

  • Conditions : Refluxed in toluene under nitrogen for 12 hours.

  • Workup : Filtered, concentrated, and purified via chromatography.

  • Yield : ~70–80% (estimated from similar reactions).

Phosphorus Pentasulfide (P₂S₅) Method

P₂S₅ offers a cost-effective alternative:

  • Reagents : Amide intermediate (1 equiv), P₂S₅ (2 equiv).

  • Conditions : Heated in pyridine at 110°C for 6 hours.

  • Workup : Quenched with ice-water, extracted with ethyl acetate, and purified.

  • Yield : ~60–70%.

Alternative Direct Synthesis Routes

Thiosemicarbazide-Mediated Carbothioamide Formation

Thiosemicarbazide reacts with carbonyl compounds to form carbothioamides. Adapting this for 4-fluorobenzaldehyde:

  • Reagents : 4-Fluorobenzaldehyde (1 equiv), thiosemicarbazide (1 equiv).

  • Conditions : Refluxed in glacial acetic acid for 6 hours.

  • Product : 4-Fluorobenzaldehyde thiosemicarbazone, which may undergo further cyclization or modification.

Isothiocyanate-Based Routes

Phenylisothiocyanate reacts with amines to form thioureas. For 4-fluoroaniline:

  • Reagents : 4-Fluoroaniline (1 equiv), phenylisothiocyanate (1 equiv).

  • Conditions : Stirred in ethanol at room temperature.

  • Product : N-(4-Fluorophenyl)phenylthiourea, a potential precursor for further functionalization.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYieldAdvantagesLimitations
Carbodiimide CouplingDIC/HOBt, CH₂Cl₂, rt65%High purity, mild conditionsCost of coupling agents
Acid ChlorideBenzoyl chloride, Et₃N, 0°C64%Scalable, straightforwardSensitivity to moisture
Lawesson’s ReagentLR, toluene, reflux70–80%Efficient thionationRequires inert atmosphere
P₂S₅P₂S₅, pyridine, 110°C60–70%Cost-effectiveHarsh conditions, byproducts

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-fluoro-N-phenylbenzenecarbothioamide, and what reaction conditions optimize yield?

  • Methodology : A typical approach involves reacting 4-fluorobenzoic acid derivatives with phenylamine (aniline) in the presence of a thionating agent (e.g., Lawesson’s reagent or P4_4S10_{10}). Reflux conditions in anhydrous solvents like toluene or THF with catalytic acid (e.g., H2_2SO4_4) are often employed. Post-reaction purification via column chromatography or recrystallization improves purity .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-thionation. Adjust stoichiometry to minimize byproducts like sulfoxides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the presence of thioamide (C=S) stretch (~1200–1050 cm1^{-1}) and aromatic C-F vibrations (~1250–1100 cm1^{-1}) .
  • 1^1H/13^{13}C NMR : Identify aromatic proton environments (e.g., para-fluorine substituent deshields adjacent protons) and thiocarbonyl carbon signals (~200–210 ppm) .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for fluorine (m/z +19) .

Q. What are the primary biological targets or activities explored for this compound?

  • Methodology : Preliminary assays often focus on enzyme inhibition (e.g., kinases, proteases) or receptor binding. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while the thioamide group may modulate redox activity. Use in vitro models (e.g., cancer cell lines) with IC50_{50} determination via MTT assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina. Validate with experimental IC50_{50} data .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies : Use knockout cell lines or isotopic labeling to confirm target specificity .

Q. How can reaction conditions be optimized to suppress sulfoxide/sulfone byproducts during synthesis?

  • Methodology :

  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation of the thioamide group.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance thionation efficiency.
  • Solvent Selection : Use non-polar solvents (e.g., xylene) to stabilize intermediates and reduce side reactions .

Q. What role does the fluorine substituent play in modulating the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity Studies : Measure logD values to assess membrane permeability. Fluorine often increases metabolic stability by blocking CYP450 oxidation.
  • In Vivo PK/PD : Administer radiolabeled compound in animal models to track absorption/distribution .

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